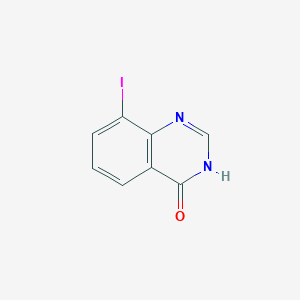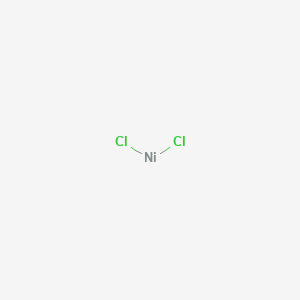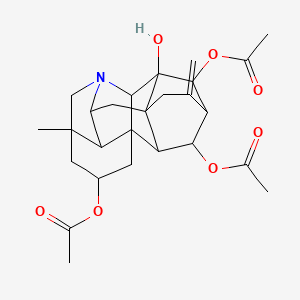
Guan-fu base G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guan-fu base G is a hetisine-type diterpenoid alkaloid extracted from the roots of Aconitum coreanum, a plant traditionally used in Chinese medicine. This compound is known for its significant antiarrhythmic properties, making it a valuable subject of study in pharmacology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Guan-fu base G can be achieved through bioconversion methods involving lipase catalysis in a nonaqueous phase system. This method involves removing trace water from the nonaqueous phase and using specific reaction conditions to facilitate the conversion .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Aconitum coreanum roots, followed by purification processes to isolate the desired alkaloid. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Guan-fu base G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiarrhythmic, anti-inflammatory, and analgesic properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Guan-fu base G has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, its antiarrhythmic properties make it a promising candidate for developing new treatments for cardiac arrhythmias. Additionally, its anti-inflammatory and analgesic effects are of interest for developing pain management therapies .
Mécanisme D'action
The mechanism of action of Guan-fu base G involves its interaction with various ion channels in cardiac cells. It inhibits sodium channel currents in ventricular myocytes, L-type calcium channel currents, and delayed potassium currents. These interactions help stabilize the cardiac rhythm and prevent arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Guan-fu base G include other hetisine-type diterpenoid alkaloids such as Guan-fu base A and Guan-fu base I. These compounds also exhibit antiarrhythmic properties but differ in their acylation degrees and specific pharmacological effects .
Uniqueness: this compound is unique due to its higher potency in antiarrhythmic activity compared to its analogues. Its specific molecular structure and interaction with ion channels make it a particularly effective compound for stabilizing cardiac rhythm .
Propriétés
Numéro CAS |
78969-72-9 |
|---|---|
Formule moléculaire |
C26H33NO7 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1 |
Clé InChI |
CXQAPRGJWIADOG-HWBHJWRYSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
SMILES canonique |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



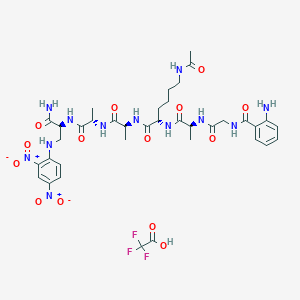
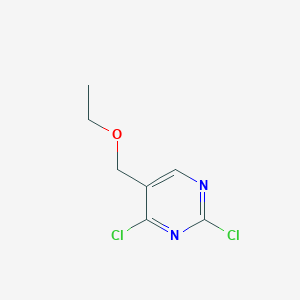
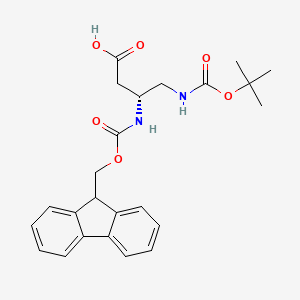

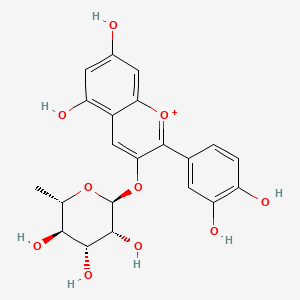

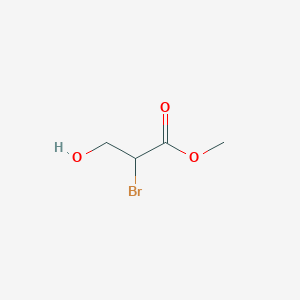
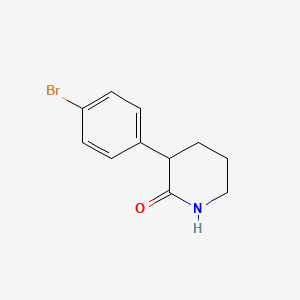
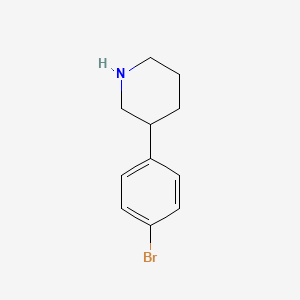
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)
